molecular formula C19H25NO · HCl B1163295 4-EA-NBOMe (hydrochloride)

4-EA-NBOMe (hydrochloride)

Cat. No. B1163295
M. Wt: 319.9
InChI Key: GTAJEYUQYRIMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-EA-NBOMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. Though mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data have been published, the physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic and Pharmacological Characterization

  • Identification of Metabolites : 4-EA-NBOMe undergoes extensive metabolism, predominantly through oxidation and hydroxylation, combined with O-demethylation, glucuronidation, and sulfation. Key monooxygenases involved include CYP1A2, CYP2B6, and CYP3A4 (Caspar et al., 2017).

  • Cytochrome P450 Kinetic Studies : Studies on 4-EA-NBOMe show involvement of several cytochrome P450 isoforms in its metabolism, with the elucidation of kinetic constants (Km and Vmax) for these isoforms. This research aids in understanding its hepatic clearance and potential drug-drug interactions (Caspar et al., 2018).

  • Receptor Interaction Profiles : NBOMe derivatives, including 4-EA-NBOMe, interact with various receptors, such as serotonergic 5-HT2A, indicating their potent hallucinogenic effects. This research provides insights into the pharmacological profile of these substances (Rickli et al., 2015).

Analytical Characterization

  • Analytical Characterization of Derivatives : The analytical profiling of 4-EA-NBOMe and related compounds is essential for identifying these substances in forensic samples. This includes data on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (Westphal et al., 2016).

  • Electrochemical Analysis : Electrochemical methods like Square Wave Voltammetry are being developed for the detection of NBOMe derivatives, including 4-EA-NBOMe, in forensic samples, offering a rapid and sensitive approach for their identification (Oiye et al., 2017).

  • High-Resolution Mass Spectrometry : High-resolution mass spectrometry is utilized for the identification of metabolites of NBOMe compounds, including 4-EA-NBOMe, in biological materials. This method is crucial for understanding the drug's metabolic pathways and for forensic analysis (Wohlfarth et al., 2017).

properties

Product Name

4-EA-NBOMe (hydrochloride)

Molecular Formula

C19H25NO · HCl

Molecular Weight

319.9

InChI

InChI=1S/C19H25NO.ClH/c1-4-16-9-11-17(12-10-16)13-15(2)20-14-18-7-5-6-8-19(18)21-3;/h5-12,15,20H,4,13-14H2,1-3H3;1H

InChI Key

GTAJEYUQYRIMEN-UHFFFAOYSA-N

SMILES

COC(C=CC=C1)=C1CNC(C)CC2=CC=C(CC)C=C2.Cl

synonyms

p-EA NBOMe; 4-Ethylamphetamine NBOMe; ​N-(ortho-methoxybenzyl)-4-Ethylamphetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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